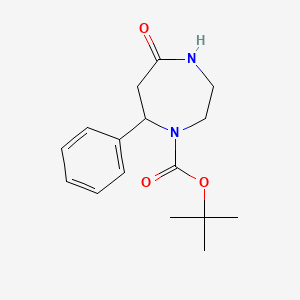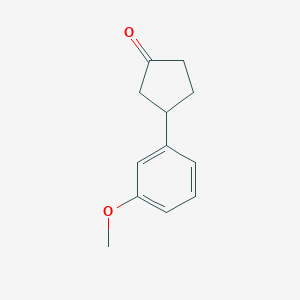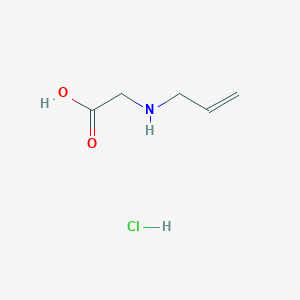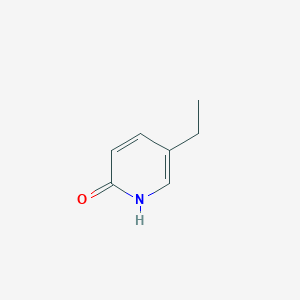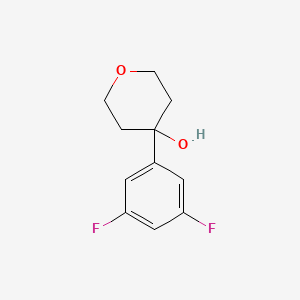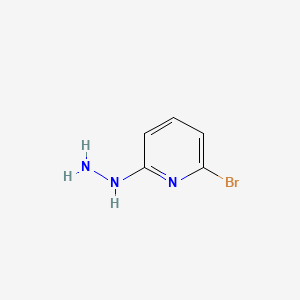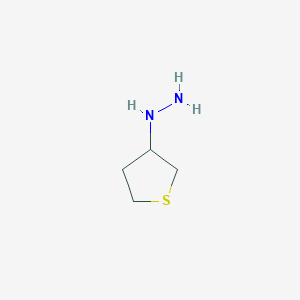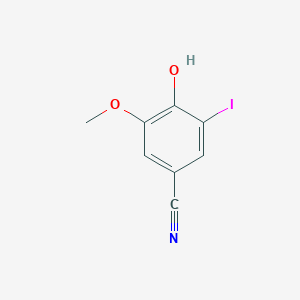![molecular formula C15H15ClN2 B1342759 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937606-13-8](/img/structure/B1342759.png)
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline
Übersicht
Beschreibung
5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline, commonly referred to as QCA, is an aromatic amine used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a melting point of 91-93°C. QCA is a versatile and useful compound for laboratory experiments due to its low toxicity and its ability to be synthesized in a variety of ways.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Research on closely related antimalarial agents, specifically 7-chloro-4-(3',5'-disubstituted anilino)quinolines, has indicated the importance of substituent groups on the anilino moiety for antimalarial activity. These findings suggest that modifications in structures similar to 5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline could be explored for optimizing antimalarial properties (Gupta & Prabhakar, 2006).
Synthesis and Characterization
The synthesis of derivatives like 3-(Arylamino)quinolin-2(1H)- and -4(1H)-ones from reactions involving similar structures has been documented. These studies provide insights into the synthesis routes and characterization of quinoline derivatives, which are crucial for developing new compounds with potential applications in material science and pharmaceuticals (Fretz, Gaugler, & Schneider, 2000).
Anti-inflammatory Activity
Compounds derived from chromeno[4,3‐b]quinolines have shown significant anti-inflammatory activity. This suggests that structural analogs, including those related to this compound, could be explored for their anti-inflammatory properties, contributing to the development of new therapeutic agents (Hegab et al., 2007).
Anticonvulsant Activity
The synthesis of 5-Phenyl-[1,2,4]-triazolo[4,3-a]quinolines from related chemical reactions has been shown to possess anticonvulsant activities. This indicates that structural derivatives of this compound could be potential candidates for anticonvulsant drug development, highlighting the importance of quinoline derivatives in neurological research (Guan et al., 2009).
Synthesis of Polyamides
The synthesis of novel diamine monomers with pendant quinoline groups, like the synthesis of soluble and thermally stable polyamides from a diamine containing a quinolin-8-yloxy aniline pendant group, showcases the potential of quinoline derivatives in material science. These compounds exhibit excellent solubility and thermal stability, making them useful for various applications in polymer science (Ghaemy & Bazzar, 2010).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various changes . For instance, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-12-7-8-15(13(17)10-12)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIRXJGHMJUXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


